molecular formula C15H16O2 B1353929 2,2-Dimethyl-3-(2-naphthyl)propionic acid

2,2-Dimethyl-3-(2-naphthyl)propionic acid

Cat. No. B1353929
M. Wt: 228.29 g/mol
InChI Key: DQKUAEKAMGFULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(2-naphthyl)propionic acid is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(2-naphthyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(2-naphthyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Dimethyl-3-(2-naphthyl)propionic acid

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2,2-dimethyl-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C15H16O2/c1-15(2,14(16)17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3,(H,16,17)

InChI Key

DQKUAEKAMGFULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (576 ml) in tetrahydrofuran (3.5 L) was cooled to −68° C., and a 2.6M n-butyllithium-n-hexane solution (1.5 L) was slowly added under an argon atmosphere. After addition of a solution of isobutyric acid (181 ml) in hexamethylphosphoramide (340 ml), the reaction mixture was stirred at room temperature for 30 min. After ice-cooling the mixture, a solution of 2-bromomethylnaphthalene (392 g) in tetrahydrofuran (1 L) was added dropwise, and the obtained solution was stirred at room temperature for 1 day. The reaction mixture was ice-cooled, 6N hydrochloric acid (665 ml) was added thereto, and the organic layer was separated from the aqueous layer. The separated organic layer was concentrated under reduced pressure to yield a residue. On the other hand, ethyl acetate and water were added to the aqueous layer and the organic layer was separated from the aqueous layer. The organic layer and the aforementioned residue were combined and washed three times with water. The organic layer was extracted with a solution of sodium hydroxide (80 g) in water (600 ml), and then extracted three times with a 4N aqueous sodium hydroxide solution (200 ml). The aqueous layer was washed with ethyl acetate, acidified with conc. hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (177.5 g).
Name
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
576 mL
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
Name
n-butyllithium n-hexane
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
181 mL
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reactant
Reaction Step Four
Quantity
340 mL
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solvent
Reaction Step Four
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392 g
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reactant
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1 L
Type
solvent
Reaction Step Five
Quantity
665 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The crude ester (915 mg) was taken up in dioxane (4 mL) and 20% aqueous sodium hydroxide (8 mL). After stirring at room temperature for 2 hours, the reaction mixture was diluted with ethyl acetate. The aqueous fraction was acidified to pH=2 with concentrated hydrochloric acid and was then extracted with ethyl acetate. The combined organic fractions were dried over sodium sulfate and concentrated to yield 2,2-dimethyl-3-(naphthalene-2-yl)propanoic acid (211 mg, 40% yield for two steps) as a white solid, which was used directly in the next step.
Name
ester
Quantity
915 mg
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reactant
Reaction Step One
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reactant
Reaction Step Two
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4 mL
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solvent
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8 mL
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Five

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